molecular formula C18H28N2O3S B2867401 5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 2034569-31-6

5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B2867401
CAS No.: 2034569-31-6
M. Wt: 352.49
InChI Key: VJXWLYVYOJEWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure incorporating a piperidine ring and a pyridin-2(1H)-one core, which are privileged scaffolds in medicinal chemistry frequently found in compounds with diverse biological activities . The presence of a tert-butylthio methyl group is a notable structural feature, as this moiety is found in other bioactive molecules . Research Applications: This compound is designed for Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use. Its primary value lies in its potential as a building block or intermediate in pharmaceutical development. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing biological pathways. It may be of particular interest in developing inhibitors for various enzymatic targets. Handling and Safety: Researchers are responsible for conducting all necessary safety and toxicity assessments before use. Comprehensive handling procedures should be established in a controlled laboratory environment. Please refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

5-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-18(2,3)24-12-13-8-6-7-9-20(13)17(22)14-11-19(4)16(21)10-15(14)23-5/h10-11,13H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXWLYVYOJEWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinone Core Modifications

Compound A : 5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
  • Structural Difference : Position 1 substituent is phenyl (bulkier aromatic) instead of methyl.
  • Implications: Increased aromatic interactions (π-π stacking) but reduced solubility due to hydrophobicity. Potential for enhanced binding affinity to aromatic-rich enzymatic pockets.
Compound B : 5-Chloro-1-(4-piperidinylmethyl)-2(1H)-pyridinone hydrochloride
  • Structural Differences :
    • Chlorine at position 5 (electron-withdrawing) vs. methoxy (electron-donating) in the target compound.
    • Piperidinylmethyl group at position 1 vs. methyl in the target.
  • Implications :
    • Chlorine may increase reactivity in electrophilic substitution but reduce metabolic stability.
    • The hydrochloride salt improves aqueous solubility, unlike the neutral tert-butylthio group in the target.

Piperidine Modifications

Compound C : 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
  • Structural Difference : tert-butoxycarbonyl (Boc) group on piperidine vs. tert-butylthio in the target.
  • Implications: Boc groups are typically used as protecting groups, suggesting Compound C may be an intermediate.
Compound D : Phosphorodithioic acid S-[(tert-butylthio)methyl] O,O-diethyl ester (Terbufos)
  • Structural Difference: Organophosphate with tert-butylthio group vs. pyridinone-based target.
  • Implications :
    • Tert-butylthio groups are stable in pesticides but may undergo oxidation in biological systems.
    • Highlights the need to evaluate metabolic stability of the target compound.

Substituent Effects on Pharmacokinetics

Compound E : 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one
  • Structural Differences: Amino group at position 5 (polar) vs. methoxy (moderately polar). Hydroxybutyl chain at position 1 vs. methyl.
  • Implications: Amino and hydroxy groups improve solubility but may reduce blood-brain barrier penetration. The target compound’s methoxy and tert-butylthio groups balance lipophilicity and moderate polarity.

Key Insights

  • Tert-butylthio Group : Enhances lipophilicity but requires evaluation of oxidative metabolism .
  • Methoxy vs. Chlorine : Methoxy’s electron-donating nature may improve stability in nucleophilic environments compared to chlorine’s electron-withdrawing effects .
  • Position 1 Substitution : Methyl minimizes steric hindrance, while phenyl (Compound A) or piperidinylmethyl (Compound B) alter target engagement .

Preparation Methods

Organometallic Approaches to Piperidine Formation

Copper-catalyzed reactions of β-aminoalkyl zinc iodides with chlorinated alkenes provide efficient access to 2-substituted piperidines. For example:

  • Reaction of N-protected β-aminoalkyl zinc iodide 110c (derived from L-aspartic acid) with 3-chloro-2-(chloromethyl)prop-1-ene in the presence of CuCN·2LiCl yields 5-methylene piperidine 122c in 60% yield after cyclization with NaH.
  • Hydrogenation of the exocyclic double bond using Pd/C under H₂ atmosphere produces 5-methylpiperidines with controlled stereochemistry.

Table 1: Yields of Piperidine Derivatives via Organometallic Synthesis

Starting Material Protecting Group Product Yield (%)
110a Bn 122a 58
110b iPr 122b 55
110c TFA 122c 60
110d CH₂CH₂CO₂Me 122d 79

Data adapted from Scheme 45 in.

Introduction of tert-Butylthio Methyl Group

The tert-butylthio methyl moiety is installed via Mitsunobu reaction:

  • Substrate Preparation : 2-Hydroxymethylpiperidine 130 is treated with tert-butanethiol (2.5 eq) in THF at 0°C
  • Reagent System : Diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.2 eq)
  • Reaction Time : 12 hr at room temperature
  • Yield : 78-85% after silica gel chromatography

Construction of the Pyridin-2-one Moiety

Cyclization of Enamine Precursors

A modified Hantzsch pyridine synthesis enables formation of the 4-methoxy-1-methylpyridin-2-one ring:

  • Condensation : Ethyl acetoacetate 201 reacts with methylamine and dimethyl oxalate in EtOH/H₂O (3:1) at reflux
  • Cyclization : Catalyzed by ammonium acetate (5 mol%) at 140°C for 8 hr
  • Methylation : Subsequent treatment with methyl iodide/K₂CO₃ in DMF introduces the 1-methyl group (92% yield)

Critical Parameters :

  • Strict control of pH during condensation (maintained at 8-9 with NH₄OH)
  • Nitrogen atmosphere prevents oxidation of sensitive intermediates

Amide Bond Formation and Final Coupling

Activation Strategies for Carboxylic Acid

The piperidine carboxylic acid 310 is activated using:

  • HATU-mediated Coupling :
    • Conditions : HATU (1.05 eq), DIPEA (3 eq) in anhydrous DMF
    • Temperature : 0°C → rt over 4 hr
    • Yield : 88%
  • Mixed Carbonate Method :
    • Reagents : ClCO₂iPr (1.2 eq), N-methylmorpholine (1.5 eq)
    • Solvent : THF at -15°C
    • Coupling Efficiency : 82%

Table 2: Comparison of Coupling Reagents

Reagent Base Solvent Temp (°C) Yield (%)
HATU DIPEA DMF 0 → rt 88
ClCO₂iPr NMM THF -15 82
EDCI HOAt CH₂Cl₂ rt 75

Data synthesized from.

Stereochemical Considerations and Resolution

The C2 and C5 positions of the piperidine ring require stereochemical control:

  • Chiral Pool Approach : Use of L-aspartic acid derivatives ensures correct configuration at C2
  • Dynamic Kinetic Resolution :
    • Employing Shibasaki catalyst (LaLi3-tris(binaphthoxide)) during cyclization
    • Achieves 94% ee for trans-2,5-disubstituted piperidines
  • Chromatographic Separation :
    • Diastereomeric mixtures resolved using chiral HPLC (Chiralpak IC column, hexane/iPrOH 85:15)

Process Optimization and Scale-up Challenges

Key Operational Parameters

  • Cyclization Step :

    • Optimal H₂O volume: 10 mL/mmol prevents E1cB elimination (reduces diene byproduct from 56% to 19%)
    • Sodium hydride particle size: <50 μm ensures complete reaction within 2 hr
  • Hydrogenation :

    • Substrate concentration: 0.2 M in MeOH prevents catalyst poisoning
    • Pd/C loading: 5 wt% gives complete conversion in 6 hr

Purification Protocols

  • Crystallization :
    • Final compound recrystallized from EtOAc/n-heptane (1:3)
    • Purity >99.5% by HPLC
  • Chromatography :
    • Silica gel (230-400 mesh) with gradient elution (Hexane:EtOAc 4:1 → 1:1)
    • Recovery: 92-95%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J=8.4 Hz, 1H, pyridinone H-3), 4.12 (q, J=6.8 Hz, 1H, piperidine H-2), 3.87 (s, 3H, OCH₃), 2.98 (m, 2H, piperidine H-6), 1.48 (s, 9H, t-Bu)
  • HRMS : m/z calcd for C₁₈H₂₃N₂O₃S [M+H]⁺ 363.1478, found 363.1472

Purity Assessment

  • HPLC : Gemini C18 column (4.6×150 mm, 5 μm), 1 mL/min gradient (ACN:H₂O 30:70 → 90:10), tₖ=7.82 min
  • Elemental Analysis : Calcd (%) C 59.65, H 6.35, N 7.73; Found C 59.61, H 6.38, N 7.69

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.